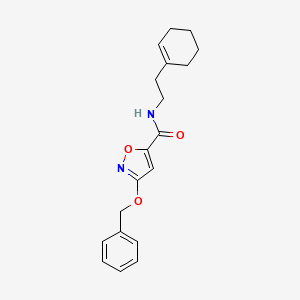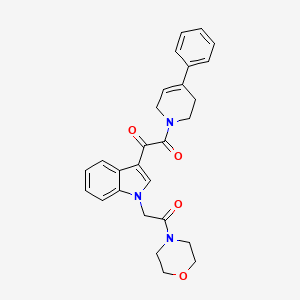
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a complex organic compound that features a combination of indole, morpholine, and dihydropyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholino group and the dihydropyridine moiety. Common reagents and conditions include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Morpholine introduction: N-alkylation or acylation reactions.
Dihydropyridine synthesis: Hantzsch dihydropyridine synthesis using aldehydes, ammonia, and β-ketoesters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine moiety to pyridine.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the morpholine or indole nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
作用机制
The mechanism of action of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpyridin-1(2H)-yl)ethane-1,2-dione: Similar structure but lacks the dihydropyridine moiety.
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-diol: Similar structure but with an additional hydroxyl group.
Uniqueness
The uniqueness of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structural complexity also provides opportunities for the development of new materials and therapeutic agents.
属性
IUPAC Name |
1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c31-25(28-14-16-34-17-15-28)19-30-18-23(22-8-4-5-9-24(22)30)26(32)27(33)29-12-10-21(11-13-29)20-6-2-1-3-7-20/h1-10,18H,11-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCRRMUBEQNBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
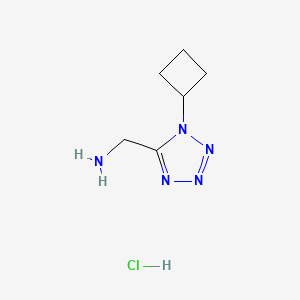
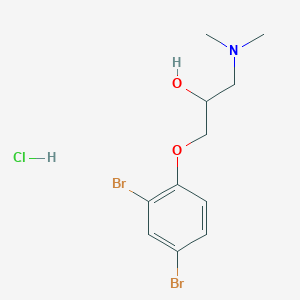
![7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B2426227.png)
![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/new.no-structure.jpg)
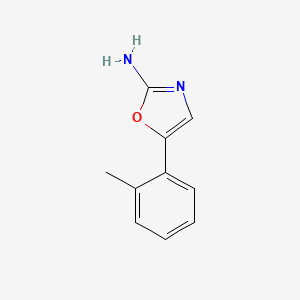
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 4-(2-amino-2-oxoethoxy)benzoate](/img/structure/B2426232.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2426233.png)
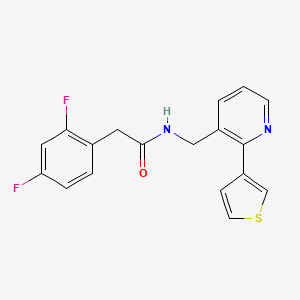
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide](/img/structure/B2426236.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2426238.png)
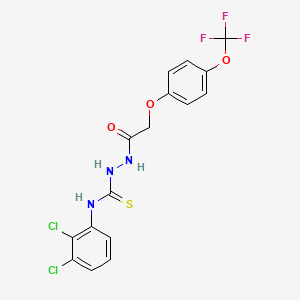
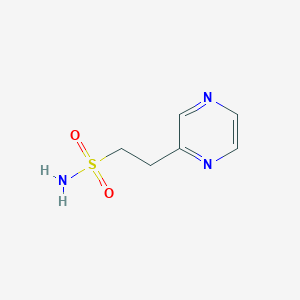
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2426243.png)
